molecular formula C10H22O B075509 3-Decanol CAS No. 1565-81-7

3-Decanol

Cat. No.: B075509
CAS No.: 1565-81-7
M. Wt: 158.28 g/mol
InChI Key: ICEQLCZWZXUUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Decanol is a medium-chain fatty alcohol of significant interest in organic synthesis and chemical ecology research. Its structure, featuring a hydroxyl group at the third carbon atom, makes it a valuable chiral building block and intermediate in the synthesis of more complex organic molecules, including flavors, fragrances, and liquid crystals. In chemical ecology, this compound is studied as a potential semiochemical or pheromone component in various insect species, where its specific stereochemistry can be critical for biological activity. Researchers utilize this compound to investigate insect communication, behavior, and pest management strategies. Furthermore, its physicochemical properties are relevant in studies of lipid bilayers and membrane dynamics, serving as a model compound to understand the interactions of alcohols with biological membranes. This product is provided as a high-purity standard to ensure reproducibility and reliability in experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEQLCZWZXUUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862695
Record name 3-Decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a floral odour
Record name 3-Decanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9654
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-Decanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water
Record name 3-Decanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.826-0.832
Record name 3-Decanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1565-81-7
Record name 3-Decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Decanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Decanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-DECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTY84QBP4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Palladium-Catalyzed Hydrogenation

3-Decanone is reduced to 3-decanol using palladium-based catalysts under hydrogen atmospheres. Pd/C (5 wt%) exhibits superior activity, achieving 94% yield at 80°C and 20 bar H₂. The reaction follows a Langmuir-Hinshelwood mechanism, where hydrogen dissociates on the Pd surface before attacking the carbonyl group.

Table 2: Hydrogenation of 3-Decanone Over Heterogeneous Catalysts

CatalystPressure (bar)Temperature (°C)Yield (%)Selectivity (%)
Pd/C20809498
Raney Ni301007885
Pt/Al₂O₃15708291

Ligand-Modified Homogeneous Catalysts

Chiral ligands such as BINAP enhance enantioselectivity in asymmetric hydrogenation. Using [Ru(BINAP)(cymene)]Cl₂, this compound is synthesized with 89% enantiomeric excess (ee) at 50°C. This method is critical for pharmaceutical applications requiring stereochemical purity.

Hydrodeoxygenation of Keto Intermediates in Multistep Synthesis

Tandem Benzoin Condensation and Hydrodeoxygenation

Furfural-derived intermediates are transformed into long-chain alcohols via a two-step process. Following benzoin condensation to form furoin, hydrodeoxygenation with Sc(OTf)₃ and Pd/C in acetic acid yields decanol derivatives. While this method primarily produces 1-decanol acetate, modifying the catalyst system (e.g., substituting Sc(OTf)₃ with H₃PO₄) shifts selectivity toward secondary alcohols like this compound (62% yield).

Table 3: Hydrodeoxygenation Parameters for Secondary Alcohol Synthesis

Acid CatalystPd Loading (%)This compound Yield (%)Byproducts (%)
H₃PO₄56215
H₂SO₄54822
Sc(OTf)₃53418

Comparative Analysis of Synthesis Methods

Table 4: Economic and Environmental Metrics Across Methods

MethodCost ($/kg)Carbon Footprint (kg CO₂/kg)Energy Demand (MJ/kg)
Biocatalytic1202.185
Catalytic Hydrogenation953.8110
Hydrodeoxygenation1404.5150

Biocatalytic routes offer sustainability advantages, while hydrogenation balances cost and efficiency. Industrial-scale production favors Pd/C hydrogenation due to existing infrastructure, though biocatalysis is gaining traction in green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions: 3-Decanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Decanone

    Reduction: No significant reduction products are typically formed.

    Substitution: Alkyl chlorides and other substituted derivatives.

Scientific Research Applications

Industrial Applications

Surfactants and Emulsifiers
3-Decanol is utilized as a surfactant in various formulations due to its ability to reduce surface tension. Its properties make it suitable for use in cleaning products, personal care items, and emulsifiers in food processing.

Fragrance and Flavoring Agent
Due to its pleasant odor, this compound is used in the fragrance industry. It serves as a flavoring agent in food products, enhancing sensory attributes without imparting undesirable flavors .

Biological and Pharmaceutical Applications

Biochemical Research
this compound serves as a metabolite in Arabidopsis thaliana, contributing to studies related to plant metabolism and signaling pathways. Its role in plant biology provides insights into metabolic processes that can be exploited for agricultural advancements .

Drug Formulation
In pharmaceutical research, this compound has been explored as a potential component in drug formulations due to its solvent properties and ability to enhance bioavailability of certain compounds. Studies indicate that fatty alcohols like this compound can improve the solubility of hydrophobic drugs .

Environmental Applications

Pesticide Formulations
Recent evaluations have identified this compound derivatives as potential active substances in pesticide formulations. For instance, (3E)-dec-3-en-2-one, a compound related to this compound, has been assessed for its efficacy as a sprouting inhibitor in stored potatoes. This application underscores the compound's utility in post-harvest management .

Case Study 1: Use in Pesticide Formulation

A study evaluated the use of (3E)-dec-3-en-2-one as a sprouting inhibitor for potatoes stored under controlled conditions. The results indicated significant effectiveness in controlling sprouting, suggesting that derivatives of this compound could be beneficial in agricultural practices .

Case Study 2: Solubility Enhancement in Drug Delivery

Research conducted on the formulation of poorly soluble drugs demonstrated that incorporating this compound improved the solubility and bioavailability of these compounds. This study highlighted the importance of fatty alcohols in pharmaceutical applications, particularly for enhancing drug delivery systems .

Mechanism of Action

The primary mechanism of action of 3-Decanol, particularly its antifungal activity, involves its ability to disrupt the native membrane-associated function of integral proteins. As a nonionic surfactant, this compound increases plasma membrane fluidity, leading to the inhibition of glucose-induced acidification by inhibiting the plasma membrane H±ATPase . This disruption of membrane function ultimately results in the inhibition of fungal growth.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Liquid at room temperature .
  • Melting Point : -7.5°C .
  • Boiling Point : 98–99°C at 11 mmHg .
  • Density : 0.83 g/cm³ .
  • Flash Point : 99°C .
  • Refractive Index : 1.4345 .

3-Decanol is recognized as safe for use in food flavoring by the Flavor and Extract Manufacturers Association (FEMA) under code 3605, with specified usage limits in products like candies, beverages, and dairy . It is also utilized in analytical chemistry as an internal standard for gas chromatography (GC) and solid-phase microextraction (SPME) .

Comparison with Similar Compounds

Structural Isomers: 1-Decanol and 2-Decanol

Decanol isomers differ in the position of the hydroxyl group. Key comparisons:

Property 1-Decanol 2-Decanol This compound
IUPAC Name Decan-1-ol Decan-2-ol Decan-3-ol
CAS Number 112-30-1 1120-06-5 1565-81-7
Molecular Formula C₁₀H₂₂O C₁₀H₂₂O C₁₀H₂₂O
Boiling Point ~230°C (at 1 atm) ~210°C (at 1 atm) 98–99°C (at 11 mmHg)
Hydroxyl Position Terminal (C1) Secondary (C2) Secondary (C3)
Biological Activity Low enzyme affinity High enzyme activity High enzyme activity
Applications Surfactants, solvents Industrial synthesis Food flavoring, GC analysis

Structural Impact :

  • 1-Decanol: Terminal hydroxyl group increases hydrophilicity but reduces steric hindrance, making it more reactive in aqueous environments .
  • 2-Decanol and this compound: Secondary alcohols exhibit higher enzymatic activity in biological systems. For example, alcohol dehydrogenases show strong activity toward 2- and this compound but negligible activity toward 4-decanol .

Biological Activity

3-Decanol, a straight-chain aliphatic alcohol with the chemical formula C₁₀H₂₂O, is notable for its diverse biological activities. This compound is a derivative of decane, characterized by an -OH group located on the third carbon atom. The biological properties of this compound have been explored in various studies, revealing its potential applications in antimicrobial activities, toxicity assessments, and its effects on microbial communication.

Chemical Structure and Properties

This compound can be represented structurally as follows:

CH3 CH2)2CHOH CH2)5CH3\text{CH}_3-\text{ CH}_2)_2-\text{CHOH}-\text{ CH}_2)_5-\text{CH}_3

This structure indicates that this compound is a medium-chain fatty alcohol, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of long-chain fatty alcohols, including this compound. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : A study demonstrated that long-chain alcohols, including 1-decanol and 1-dodecanol, exhibit significant antibacterial activity against Staphylococcus aureus and other pathogens. The mechanism of action is primarily through membrane disruption, leading to cell lysis and death .
  • Fungal Activity : this compound has shown effectiveness against certain fungal species, although specific data on this compound's antifungal activity is limited compared to its antibacterial effects. The general trend suggests that longer-chain alcohols tend to have more pronounced antimicrobial properties.

Toxicological Studies

Toxicological assessments of this compound have been conducted to evaluate its safety profile. Key findings include:

  • Acute Toxicity : In animal studies, the oral administration of this compound resulted in varying degrees of toxicity depending on the dose. A notable no-observed-adverse-effect level (NOAEL) was established at doses below 500 mg/kg body weight in rodent models .
  • Sub-chronic Effects : Long-term exposure studies indicated potential impacts on body weight and organ weights, particularly affecting the liver and kidneys at higher doses. Changes in biochemical parameters were observed but were generally considered mild .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

StudySubjectFindings
Marine BacteriaIdentified volatile compounds including this compound that inhibit fungal growth.
Rat ToxicityEstablished NOAEL for repeated oral doses; observed changes in liver weight at high doses.
Antibacterial AssaysDemonstrated significant bactericidal activity against S. aureus with minimal membrane damage.

The biological activity of this compound can be attributed to its ability to disrupt cellular membranes. This disruption leads to increased permeability, allowing leakage of essential ions and cellular components, ultimately resulting in cell death. The length of the carbon chain plays a crucial role in determining the effectiveness of these compounds against various microorganisms.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Decanol, and how do they influence its experimental applications?

  • Methodological Answer : this compound (CAS 1565-81-7) has a molecular formula of C₁₀H₂₂O, a molar mass of 158.28 g/mol, and a density of 0.83 g/cm³. Its boiling point is 98–99°C at 11 mmHg, and it exhibits a refractive index of 1.4345 . These properties make it suitable for solvent applications in organic synthesis and as an internal standard in gas chromatography (GC) due to its volatility and stability. Researchers should validate purity using techniques like NMR or GC-MS, referencing its CAS-specific spectral libraries .

Q. How can this compound be synthesized, and what analytical methods confirm its structural integrity?

  • Methodological Answer : A common synthesis route involves the catalytic hydrogenation of 3-decanone. Post-synthesis, structural confirmation requires infrared spectroscopy (IR) to identify the hydroxyl (-OH) stretch (~3300 cm⁻¹) and GC-MS for molecular ion verification (m/z 158). Nuclear magnetic resonance (NMR) is critical for confirming carbon chain arrangement: δ 0.8–1.6 ppm (CH₂ and CH₃ protons) and δ 3.5 ppm (OH-bearing carbon) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Protective equipment (gloves, goggles, lab coat) is mandatory to avoid skin/eye contact. Waste must be segregated and disposed via certified hazardous waste services. Storage should avoid incompatible materials (e.g., strong oxidizers) and ensure adequate ventilation. Spill management requires absorbent materials (e.g., vermiculite) and neutral pH disposal .

Advanced Research Questions

Q. How can this compound serve as an internal standard in GC analysis, and what validation steps ensure accuracy?

  • Methodological Answer : In GC, this compound’s low polarity and distinct retention time minimize co-elution with analytes like phenolic compounds. To validate, prepare calibration curves using known concentrations of target analytes and this compound. Calculate response factors (e.g., peak area ratios) and assess linearity (R² ≥ 0.99). Inter-day precision (RSD < 5%) and recovery rates (90–110%) must be confirmed .

Q. How do discrepancies arise in quantifying this compound across different analytical methods (e.g., GC vs. HPLC), and how can they be resolved?

  • Methodological Answer : GC may underestimate this compound in polar matrices due to derivatization inefficiency, whereas HPLC with a C18 column and UV detection (210 nm) offers better resolution for hydroxylated analogs. Method comparison studies using spiked samples can identify biases. Cross-validate with a certified reference material (CRM) or isotope-labeled internal standard (e.g., d₃-3-Decanol) to reconcile data .

Q. What experimental strategies mitigate matrix interference when detecting this compound in complex biological or environmental samples?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges effectively isolates this compound from aqueous matrices. For lipid-rich samples (e.g., blood), liquid-liquid extraction using hexane:ethyl acetate (3:1) improves recovery. Post-extraction, derivatization with BSTFA enhances GC sensitivity by reducing polarity. Matrix-matched calibration corrects for signal suppression/enhancement in MS detection .

Q. How can contradictory results in this compound’s stability studies be analyzed, and what factors dominate degradation pathways?

  • Methodological Answer : Contradictions may arise from varying storage conditions (e.g., light exposure, oxygen levels). Accelerated stability studies under ICH guidelines (40°C/75% RH) can model degradation kinetics. Primary degradation products (e.g., decanal via oxidation) are identifiable via LC-QTOF-MS. Principal component analysis (PCA) of degradation profiles isolates critical factors (e.g., pH, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Decanol
Reactant of Route 2
Reactant of Route 2
3-Decanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.